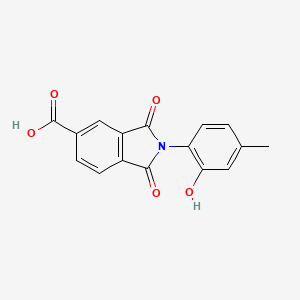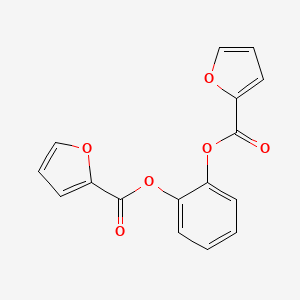![molecular formula C34H20F2O4 B3824814 [1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate](/img/structure/B3824814.png)
[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate
Overview
Description
[1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate: is a complex organic compound that features a unique structure combining naphthalene and fluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the esterification of naphthalene derivatives with fluorobenzoic acid under acidic conditions. The reaction may proceed through the formation of an intermediate, such as a naphthyl ester, which is then further reacted with fluorobenzoyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, solvent selection plays a crucial role in the efficiency of the synthesis, with solvents like dichloromethane or toluene being commonly used.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthalene derivatives.
Substitution: Halogenated naphthalene compounds.
Scientific Research Applications
Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or fluorescent probes due to their unique structural features.
Medicine: Pharmaceutical research may investigate the compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which [1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Uniqueness: [1-[2-(2-Fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate stands out due to its combination of naphthalene and fluorobenzoyl groups, which confer unique chemical properties and reactivity. This structural uniqueness allows for diverse applications in various scientific and industrial fields.
Properties
IUPAC Name |
[1-[2-(2-fluorobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20F2O4/c35-27-15-7-5-13-25(27)33(37)39-29-19-17-21-9-1-3-11-23(21)31(29)32-24-12-4-2-10-22(24)18-20-30(32)40-34(38)26-14-6-8-16-28(26)36/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOBDSGWMXLAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5F)OC(=O)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3-({[(2-methylphenoxy)methyl]amino}carbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3824737.png)

![HEPTYL 4-[5-(2-{4-[(HEPTYLOXY)CARBONYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOATE](/img/structure/B3824749.png)

![8-methyl-N-(3-methylbenzyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3824759.png)
![2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B3824771.png)
![N-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide;hydrochloride](/img/structure/B3824776.png)
![[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(2-methoxypyrimidin-5-yl)methanone](/img/structure/B3824791.png)


![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3824826.png)
![4-(1-{4-[(4-IODOBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 4-IODOBENZOATE](/img/structure/B3824831.png)
![4-({4-[(2,4-DINITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2,4-DINITROBENZOATE](/img/structure/B3824837.png)
![3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE](/img/structure/B3824841.png)
